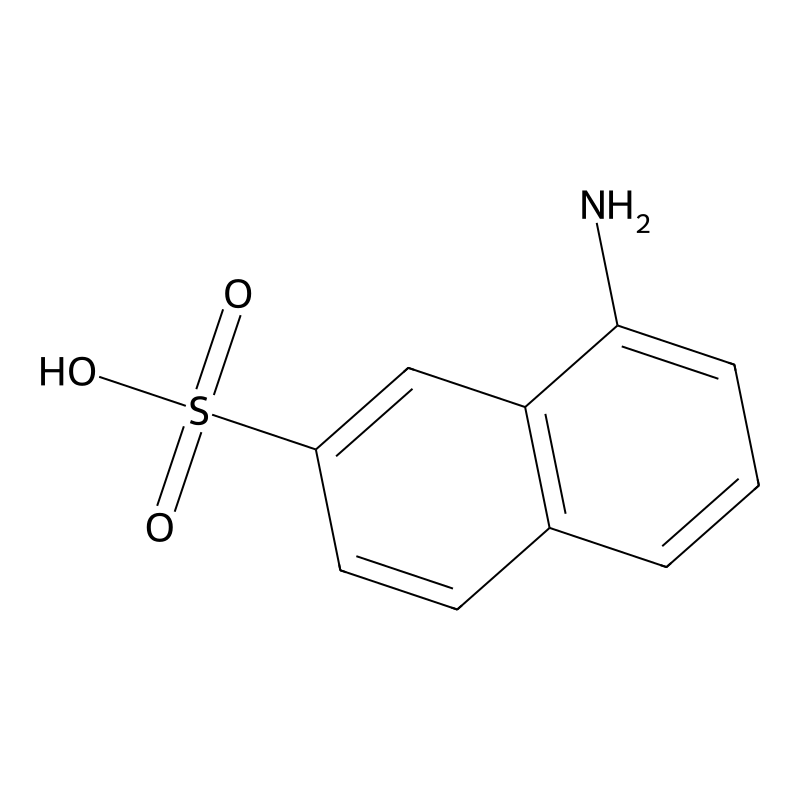

8-Amino-2-naphthalenesulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Functional Materials:

- Fe3O4/sulfonated polyaniline composite: 8-Amino-2-naphthalenesulfonic acid acts as a reactant in the synthesis of Fe3O4/sulfonated polyaniline composite material. This composite material exhibits enhanced electrochromic properties, making it potentially useful in developing smart windows and displays. Source: Sigma-Aldrich:

Organic Synthesis:

- Strychnine-8-ammonio-2-naphthalenesulfonate crystals: 8-Amino-2-naphthalenesulfonic acid plays a role in the preparation of prismatic crystals of strychnine-8-ammonio-2-naphthalenesulfonate. These crystals find potential applications in X-ray crystallography studies. Source: Sigma-Aldrich:

- Nile blue analogs: 8-Amino-2-naphthalenesulfonic acid serves as a starting material for the synthesis of 5-amino-9-dialkylamino benzo[a]phenoxazine dyes, also known as Nile blue analogs. These fluorescent dyes have applications in cell biology research, particularly for staining mitochondria in live and fixed cells. Source: Sigma-Aldrich:

8-Amino-2-naphthalenesulfonic acid, also known as 1,7-Cleve's acid, is an organic compound with the molecular formula and a molecular weight of approximately 223.25 g/mol. This compound is characterized by its sulfonic acid group (-SO₃H) and an amino group (-NH₂) attached to a naphthalene ring, specifically at the 2 and 8 positions, respectively. It appears as a white to grayish powder or crystalline solid and is soluble in water, making it useful in various chemical applications .

- Acid-Base Reactions: The sulfonic acid group can donate protons, making the compound behave as a weak acid.

- Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions, allowing for the introduction of various substituents on the naphthalene ring.

- Coupling Reactions: It is often used in diazotization reactions followed by coupling with aromatic compounds to produce azo dyes, which are significant in dye chemistry.

Several methods are employed to synthesize 8-amino-2-naphthalenesulfonic acid:

- Nitration and Reduction: Naphthalene can be nitrated to form nitronaphthalene, which is subsequently reduced to yield the amino group.

- Sulfonation: The introduction of the sulfonic acid group can be achieved through sulfonation reactions using sulfur trioxide or concentrated sulfuric acid.

- Direct Amination: Starting from naphthalene sulfonic acids, amination can be performed under controlled conditions to introduce the amino group .

8-Amino-2-naphthalenesulfonic acid has several applications across different fields:

- Dye Manufacturing: It serves as a precursor for azo dyes due to its ability to form stable azo bonds.

- Biochemical Research: Utilized as a reagent in various biochemical assays and protein studies.

- Analytical Chemistry: Employed in spectrophotometric methods for quantifying certain analytes due to its chromophoric properties .

Interaction studies involving 8-amino-2-naphthalenesulfonic acid focus on its reactivity with other compounds. It has been found to interact with metal ions, forming complexes that may have applications in catalysis or sensor technology. Furthermore, its interactions with biological macromolecules like proteins are crucial for understanding its role in biochemical assays .

Several compounds share structural similarities with 8-amino-2-naphthalenesulfonic acid. Here’s a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Naphthylamine | C₁₀H₉N | Contains only an amino group; lacks sulfonic acid. |

| 2-Naphthalenesulfonic acid | C₁₀H₉O₃S | Sulfonated at different position; lacks amino group. |

| 4-Amino-3-hydroxybenzenesulfonic acid | C₇H₉NO₃S | Contains hydroxyl group; differs in aromatic structure. |

While all these compounds contain either amino or sulfonic groups, 8-amino-2-naphthalenesulfonic acid is unique due to its specific positioning of these groups on the naphthalene ring, which influences its chemical reactivity and applications significantly .

8-Amino-2-naphthalenesulfonic acid is characterized by its distinctive naphthalene backbone with an amino group and a sulfonic acid group. This structural configuration contributes to its unique chemical reactivity and physical properties.

Basic Properties and Structure

The compound exhibits several important physical and chemical characteristics that make it suitable for various applications:

| Property | Description |

|---|---|

| CAS Number | 119-28-8 |

| Molecular Formula | C₁₀H₉NO₃S |

| Molecular Weight | 223.25 g/mol |

| Physical State | Solid (at 20°C) |

| Common Synonyms | 1,7-Cleve's Acid, 1-Naphthylamine-7-sulfonic acid, 8-ANSA |

| Solubility | Readily soluble in water due to the polar sulfonic acid group |

| Storage Conditions | Room temperature (preferably in cool, dark place, <15°C) |

| Appearance | Gray to off-white solid |

| Purity (Commercial) | ≥97% |

Chemical Reactivity

The chemical reactivity of 8-amino-2-naphthalenesulfonic acid is largely determined by its functional groups:

The amino group (-NH₂) functions as a nucleophile and can participate in various reactions including:

- Diazotization reactions to form diazonium salts

- Condensation reactions with aldehydes and ketones

- Acylation reactions with acid chlorides and anhydrides

The sulfonic acid group (-SO₃H) provides:

- Enhanced water solubility

- Acidic properties allowing for salt formation

- Potential for ion-exchange applications

- Reactivity for sulfonamide formation

The naphthalene ring system offers:

- Sites for electrophilic aromatic substitution reactions

- π-π stacking interactions in composite materials

- Fluorescence properties useful for analytical applications

Conductive Polymer Composites

The sulfonic acid group in 8-amino-2-naphthalenesulfonic acid facilitates protonic conductivity and improves solubility in polar solvents, making it ideal for synthesizing sulfonated polyaniline (SPAN) composites. When copolymerized with aniline, ANSA introduces sulfonic acid moieties along the polymer backbone, which act as self-doping agents. This eliminates the need for external dopants like hydrochloric acid or camphorsulfonic acid [3] [7].

The copolymer poly(aniline-co-8-amino-2-naphthalenesulfonic acid) exhibits a room-temperature conductivity of 0.23 S/cm, significantly higher than undoped polyaniline (1.97 × 10⁻² S/cm) [3]. This enhancement arises from the synergistic effects of:

- Extended π-conjugation from naphthalene rings

- Interchain hopping sites provided by sulfonate groups

- Improved chain alignment due to steric effects of the naphthalene moiety [7]

In ternary composites with gold nanoparticles and reduced graphite oxide, ANSA-based SPAN matrices demonstrate a 40% increase in conductivity compared to pure SPAN. The sulfonic acid groups mediate charge transfer between gold nanoparticles and the graphite lattice, reducing interfacial resistance [4].

Magnetite-Integrated Sulfonated Polyaniline Hybrids

8-Amino-2-naphthalenesulfonic acid enables the synthesis of magnetite (Fe₃O₄)/SPAN nanocomposites through in situ oxidative polymerization. The sulfonate groups coordinate with Fe³⁺ ions on magnetite surfaces, creating covalent Fe-O-S bonds that prevent nanoparticle agglomeration [3].

| Property | Magnetite/SPAN Composite | Pure Magnetite | Pure SPAN |

|---|---|---|---|

| Conductivity (S/cm) | 0.23 | <10⁻⁶ | 0.0197 |

| Saturation Magnetization (emu/g) | 38.4 | 92.1 | 0 |

| Thermal Stability (°C) | 320 | 280 | 310 |

These hybrids exhibit multifunctional characteristics:

- Electromagnetic shielding: 98% absorption of 2–18 GHz radiation due to combined dielectric and magnetic losses

- Corrosion resistance: Sulfonate groups passivate metal surfaces, reducing oxidation rates by 70% in saline environments [3]

- Strain sensing: Piezoresistive response of ΔR/R₀ = 1.2 under 15% tensile strain

Electrostatic Charge Dissipation Materials

Blends of ANSA-containing copolymers with low-density polyethylene (LDPE) achieve electrostatic decay times <0.5 seconds at 1 wt% loading, meeting ANSI/ESD STM11.11-2025 standards for antistatic materials. The mechanism involves:

- Formation of continuous conductive pathways through LDPE crystallites

- Proton hopping between sulfonic acid groups

- π-π stacking between naphthalene rings and polyethylene chains [7]

At 5 wt% poly(aniline-co-ANSA) content, surface resistivity drops to 10⁹ Ω/sq, compared to 10¹⁶ Ω/sq for pure LDPE. The materials maintain mechanical flexibility with <10% reduction in elongation at break versus neat polymer [7].

Functionalized Graphene Oxide Composites

ANSA-modified graphene oxide (GO) sheets demonstrate enhanced pseudocapacitance through two mechanisms:

- Covalent functionalization: Sulfonic acid groups form ester linkages with GO carboxyl groups

- Non-covalent interactions: π-stacking between naphthalene rings and GO basal planes

In supercapacitor applications, ANSA-GO electrodes exhibit:

- 312 F/g specific capacitance at 1 A/g

- 93% capacitance retention after 10,000 cycles

- 2.1 eV bandgap reduction compared to pristine GO

The sulfonic acid groups also enable proton-assisted charge storage, contributing 40% of total capacitance through reversible H⁺ intercalation [5].

XLogP3

Appearance

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 49 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 47 of 49 companies with hazard statement code(s):;

H314 (91.49%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive